![molecular formula C14H14Cl2F3NO2 B6424398 3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one CAS No. 2034268-68-1](/img/structure/B6424398.png)
3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl and trifluoroethoxy groups attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Attachment of the Trifluoroethoxy Group: This step often involves nucleophilic substitution reactions where a trifluoroethanol derivative reacts with the azetidine intermediate.
Coupling with Dichlorophenyl Group: The final step involves coupling the azetidine intermediate with a dichlorophenyl derivative, often through a Friedel-Crafts acylation or similar reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the propanone moiety.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The dichlorophenyl and trifluoroethoxy groups can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions but can include oxidized or reduced derivatives, as well as substituted analogs with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a candidate for developing new synthetic methodologies.
Biology
Biologically, the compound may be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could make it a useful probe in biochemical studies.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its structural motifs are reminiscent of those found in various bioactive molecules, suggesting potential therapeutic applications.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved might include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1-propanone: Lacks the azetidine and trifluoroethoxy groups, making it less complex.
1-[3-(2,2,2-Trifluoroethoxy)azetidin-1-yl]propan-1-one:
Uniqueness
The presence of both dichlorophenyl and trifluoroethoxy groups attached to an azetidine ring makes 3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one unique. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
The compound 3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one , also known by its CAS number 106024-13-9, is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is C13H9Cl2F3N2O, featuring a dichlorophenyl group and a trifluoroethoxy moiety attached to an azetidine ring. The presence of these functional groups suggests potential interactions with various biological targets.
Antiviral Activity
Research indicates that azetidinone derivatives exhibit antiviral properties. For example, related compounds have shown moderate inhibitory activity against human coronaviruses and influenza viruses. Specifically, azetidinone derivatives have been reported to inhibit viral replication with effective concentrations (EC50) ranging from 8.3 µM to 45 µM against various strains . This suggests that the compound may possess similar antiviral capabilities.
Anticancer Activity
The compound's structure aligns with other azetidinone derivatives known for their anticancer effects. Studies have demonstrated that compounds containing azetidinone frameworks can induce apoptosis and inhibit proliferation in various cancer cell lines, including breast and prostate cancers . Notably, derivatives with similar structures have shown IC50 values in the nanomolar range against human breast carcinoma cells (e.g., MCF-7) and colon cancer cells (e.g., HT-29) .
The biological activity of the compound is likely mediated through multiple mechanisms:
- Inhibition of Viral Replication : The structural components may interfere with viral entry or replication processes.
- Induction of Apoptosis : Compounds with similar azetidinone structures have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, leading to reduced cell proliferation.
Case Studies
Several studies have evaluated the biological activity of structurally related compounds:
- Study 1 : A series of azetidinone derivatives were synthesized and tested for their antiviral activity against human coronaviruses. The most active compound showed an EC50 value of 45 µM, indicating significant antiviral potential .
- Study 2 : In vitro studies on azetidinone derivatives demonstrated potent anticancer activity against MCF-7 cells with IC50 values as low as 10 nM for certain analogs .
Data Tables
Activity Type | Compound | Target Virus/Cancer Cell Line | EC50/IC50 Value |
---|---|---|---|
Antiviral | Azetidinone | Human Coronavirus (229E) | 45 µM |
Antiviral | Azetidinone | Influenza A Virus H1N1 | 8.3 µM |
Anticancer | Azetidinone | MCF-7 Breast Cancer | 10 nM |
Anticancer | Azetidinone | HT-29 Colon Cancer | 6.2 µM |
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2F3NO2/c15-11-3-1-9(5-12(11)16)2-4-13(21)20-6-10(7-20)22-8-14(17,18)19/h1,3,5,10H,2,4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXVCDMQJXVWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)Cl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.